molecular formula C20H30O2 B12763753 18-Methyltestosterone CAS No. 7381-64-8

18-Methyltestosterone

Cat. No.: B12763753
CAS No.: 7381-64-8
M. Wt: 302.5 g/mol
InChI Key: VIDBKWVIQCRYHG-HLXURNFRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 18-Methyltestosterone can be synthesized from androstenedione through a series of chemical reactions. The process involves the protection of the 3-keto group, followed by a Grignard addition reaction, deprotection of the 3-keto group, and hydrolysis at the 17-position . This method is characterized by high reaction selectivity, operational safety, and suitability for industrial-scale production .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes as described above. The process is optimized for large-scale production, ensuring high yield and low production costs .

Chemical Reactions Analysis

Types of Reactions: 18-Methyltestosterone undergoes various chemical reactions, including oxidation, reduction, and substitution . The molecule’s functionalities, such as the carbonyl component, active methylene group, and unsaturated enone, allow it to participate in diverse chemical transformations .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often employ reagents such as bromine or chlorine.

Major Products: The major products formed from these reactions include various stereoisomeric steroidal compounds with potent biological activity .

Comparison with Similar Compounds

  • 19-Nortestosterone (Nandrolone)
  • 17α-Ethynyltestosterone (Ethisterone)
  • Levonorgestrel (17α-ethynyl-18-methyl-19-nortestosterone)
  • Norboletone (17α-ethyl-18-methyl-19-nortestosterone)
  • Tetrahydrogestrinone (THG; δ 9,11 -17α-ethyl-18-methyl-19-nortestosterone)

Uniqueness: 18-Methyltestosterone is unique due to its specific structural modifications, which confer distinct anabolic and androgenic properties . Unlike some of its analogs, it has not been marketed, making it primarily a subject of research rather than clinical application .

Properties

CAS No.

7381-64-8

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-3-20-11-9-16-15(17(20)6-7-18(20)22)5-4-13-12-14(21)8-10-19(13,16)2/h12,15-18,22H,3-11H2,1-2H3/t15-,16+,17+,18+,19+,20+/m1/s1

InChI Key

VIDBKWVIQCRYHG-HLXURNFRSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Origin of Product

United States

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